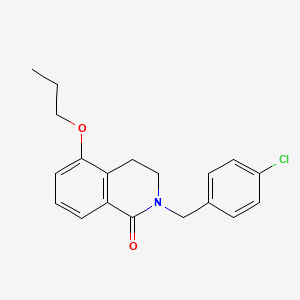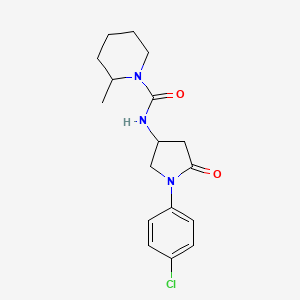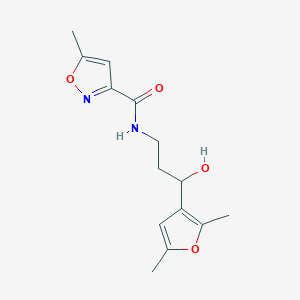![molecular formula C24H17N3O2S B2520978 5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958612-71-0](/img/structure/B2520978.png)
5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one" is a derivative of imidazoquinazolinone, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it may have been synthesized through a process involving the thiolation of imidazoquinoline precursors, similar to the methods described in the provided papers for related compounds.
Synthesis Analysis
The synthesis of related imidazoquinoline derivatives has been reported using iodine-catalyzed regioselective sulfenylation under metal- and oxidant-free conditions . This method utilizes disulfides or thiophenols as sulfenylating agents to obtain sulfenylated imidazoquinoline derivatives. Another approach for synthesizing a triazoloquinazolinone derivative involves the use of dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks . Although the specific synthesis of "5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one" is not detailed, these methods provide insight into possible synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of the compound likely features a complex arrangement of rings, including an imidazoquinazolinone core, which is a bicyclic structure composed of fused imidazole and quinazoline rings. The presence of a sulfanyl group attached to the imidazoquinoline core indicates that the compound could exhibit unique electronic and steric properties, influencing its reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of "5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one" are not provided, the literature suggests that sulfenylated imidazoquinolines can participate in various chemical transformations. The sulfanyl group could potentially undergo further reactions, such as oxidation or conjugation with other nucleophiles, which could be exploited to generate a diverse array of derivatives for biological evaluation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both aromatic and heteroaromatic systems could contribute to its stability and solubility in organic solvents. The sulfanyl group could also impact the compound's polarity and ability to form hydrogen bonds, which are important factors in its solubility in different solvents and its overall reactivity. The compound's crystalline structure, melting point, and other physical properties would require empirical determination through experimental analysis.
Scientific Research Applications
Implications in Medicinal Chemistry
Quinazoline derivatives, including imidazoquinazolines, have been extensively explored for their therapeutic potential across various domains of medicinal chemistry. These compounds are integral to the development of new medicinal agents due to their stability and the ability to introduce bioactive moieties, enhancing antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Anticancer Applications
The anticancer properties of quinazoline derivatives are well-documented, with research indicating their potential to inhibit various cancer pathways, including epidermal growth factor receptors (EGFR), which are critical targets for cancer chemotherapy. Such compounds exhibit a broad spectrum of anticancer activities, underscoring the utility of quinazolines in oncology research (Ravez et al., 2015).
Role in Drug Discovery
Quinazolines are a focal point in drug discovery due to their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The structural versatility of quinazoline derivatives allows for the exploration of novel therapeutic agents, highlighting the significance of these compounds in advancing pharmacotherapy (Faisal & Saeed, 2021).
Application in Antimicrobial Resistance
Quinazoline derivatives are researched for their potential to address the challenge of antimicrobial resistance, presenting a promising avenue for the development of new antibiotics. Their ability to serve as a versatile lead molecule in combating antibiotic resistance underlines the importance of quinazoline-based research in medicinal chemistry (Elgemeie et al., 2019).
properties
IUPAC Name |
5-phenacylsulfanyl-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c28-20(16-9-3-1-4-10-16)15-30-24-25-19-14-8-7-13-18(19)22-26-21(23(29)27(22)24)17-11-5-2-6-12-17/h1-14,21H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGMXEDXPTXPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520895.png)
![Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2520896.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520903.png)
![1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine](/img/structure/B2520904.png)
![(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2520906.png)
amino]acetamide](/img/structure/B2520907.png)
![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/no-structure.png)

![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)
![N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2520916.png)
![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2520917.png)
